molecular formula C14H17N3 B2862039 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 2034374-23-5

2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No. B2862039
CAS RN: 2034374-23-5
M. Wt: 227.311
InChI Key: CSEWJXFUUAEAJC-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic compound, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Benzimidazole is a fused aromatic ring of benzene and imidazole .


Synthesis Analysis

Imidazole is synthesized by the reaction of glyoxal, formaldehyde, and ammonia . Benzimidazole synthesis usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Benzimidazole is a fused ring structure that includes a benzene ring and an imidazole ring .


Chemical Reactions Analysis

Imidazoles participate in a variety of chemical reactions. For example, they can undergo N-alkylation and N-acylation reactions, reactions with electrophiles at the carbon atoms of the ring, and more .


Physical And Chemical Properties Analysis

Imidazole is a colorless solid that is highly soluble in polar organic solvents and water .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives have been shown to possess significant antibacterial properties. The structural characteristic of the imidazole ring allows it to interact with bacterial cell components, disrupting their function and leading to bacterial cell death. This makes compounds like 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole potential candidates for the development of new antibacterial agents .

Antifungal Applications

The imidazole ring is also found in many antifungal agents. These compounds can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. As a result, they are effective in treating fungal infections, including onychomycosis, where derivatives of imidazole have been used as topical treatments .

Anti-inflammatory Applications

Imidazole derivatives can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. They can inhibit the synthesis of pro-inflammatory cytokines and have been explored for their potential in treating conditions like arthritis .

Antiviral Applications

The ability of imidazole compounds to interfere with viral replication makes them valuable in the field of antiviral drug development. They can act on different stages of the viral life cycle, potentially leading to the development of new therapies for viral infections .

Anti-parasitic Applications

Imidazole-based compounds have shown activity against various parasites. They can disrupt the metabolic pathways of parasites, leading to their death. This property is being explored to create treatments for diseases such as leishmaniasis and trypanosomiasis .

Anticancer Applications

The imidazole ring structure can interact with DNA and inhibit the proliferation of cancer cells. Research into imidazole derivatives like 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole is ongoing to develop novel anticancer drugs that can target specific types of cancer cells with minimal side effects .

Antihistaminic Applications

Imidazole derivatives can act as antihistamines by blocking histamine receptors in the body. This action can alleviate allergic reactions and is being investigated for the treatment of conditions like allergic rhinitis .

Enzyme Inhibition

Due to their structural versatility, imidazole derivatives can be designed to inhibit various enzymes that are crucial for the survival of pathogens or cancer cells. This makes them a key focus in the development of enzyme inhibitors as therapeutic agents .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its exact structure and properties. For detailed safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

Imidazoles and benzimidazoles are key components in a variety of functional molecules and have a wide range of applications, including in pharmaceuticals and agrochemicals . Therefore, the development of novel methods for the synthesis of substituted imidazoles and benzimidazoles is of strategic importance .

properties

IUPAC Name

2-[(3-methylidenepiperidin-1-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-5-4-8-17(9-11)10-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEWJXFUUAEAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole

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